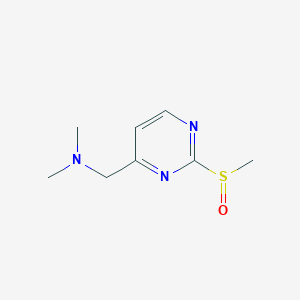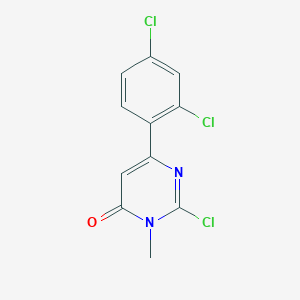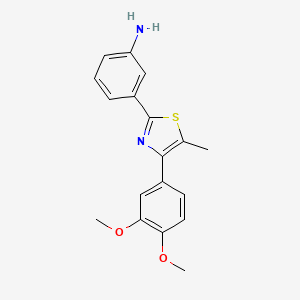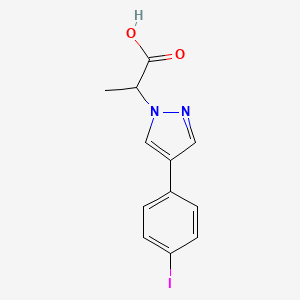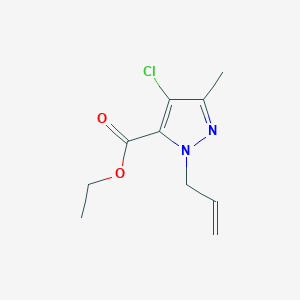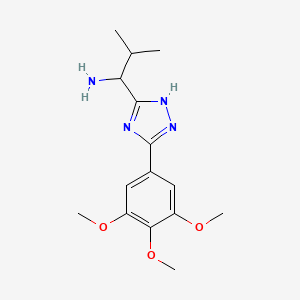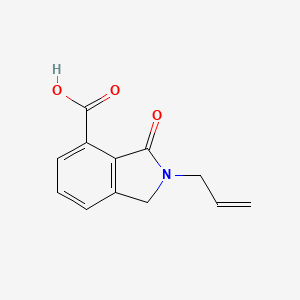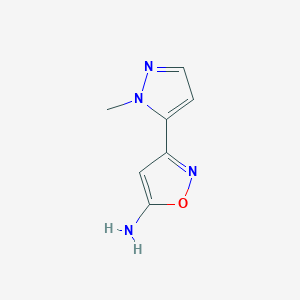
2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-(3-Methyl-1H-1,2,4-triazol-5-yl)phenol ist eine organische Verbindung, die eine Phenolgruppe aufweist, die mit einer Ethoxygruppe und einem Triazolring substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Ethoxy-4-(3-Methyl-1H-1,2,4-triazol-5-yl)phenol umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann durch die Cyclisierung geeigneter Vorläufer wie Hydrazine und Nitrile unter sauren oder basischen Bedingungen synthetisiert werden.
Substitutionsreaktionen: Die Ethoxygruppe kann durch nukleophile Substitutionsreaktionen eingeführt werden, bei denen ein Ethoxid-Ion mit einer geeigneten Abgangsgruppe am Phenolring reagiert.
Kopplungsreaktionen: Der Triazolring kann unter Verwendung verschiedener Kupplungsmittel und Katalysatoren, wie z. B. palladiumkatalysierten Kreuzkupplungsreaktionen, an den Phenolring gekoppelt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören der Einsatz von Durchflussreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Ethoxy-4-(3-Methyl-1H-1,2,4-triazol-5-yl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydrotriazole zu bilden.
Substitution: Die Ethoxygruppe kann durch andere Nukleophile substituiert werden, was zu einer Vielzahl von Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Halogenide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Phenole, Triazole und Chinone, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-(3-Methyl-1H-1,2,4-triazol-5-yl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seines Potenzials als antimikrobielles, antifungales und Antitumormittel untersucht, da es die Proliferation bestimmter Krebszellen hemmen kann.
Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Materialwissenschaften: Die Verbindung wird auf ihr Potenzial für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. In medizinischen Anwendungen kann es beispielsweise Enzyme oder Rezeptoren hemmen, die an der Zellproliferation beteiligt sind, was zu seinen Antitumorwirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methoxy-4-(3-Methyl-1H-1,2,4-triazol-5-yl)phenol: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Ethoxygruppe.
4-(1H-1,2,4-Triazol-1-yl)phenol: Es fehlt die Ethoxygruppe, wodurch es weniger hydrophob ist.
Einzigartigkeit
2-Ethoxy-4-(3-Methyl-1H-1,2,4-triazol-5-yl)phenol ist durch das Vorhandensein sowohl der Ethoxygruppe als auch des Triazolrings einzigartig, die spezifische chemische Eigenschaften und biologische Aktivitäten verleihen. Die Ethoxygruppe erhöht die Hydrophobie der Verbindung, wodurch ihre Fähigkeit, mit Lipidmembranen und hydrophoben Taschen in Proteinen zu interagieren, möglicherweise verstärkt wird.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-ethoxy-4-(5-methyl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10-6-8(4-5-9(10)15)11-12-7(2)13-14-11/h4-6,15H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
WDPMGFBEAFSQSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)
